3-({[3-(trifluoromethoxy)phenyl]methyl}sulfanyl)propanoic acid
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Overview
Description
3-({[3-(trifluoromethoxy)phenyl]methyl}sulfanyl)propanoic acid is an organic compound with the molecular formula C11H11F3O3S It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety via a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[3-(trifluoromethoxy)phenyl]methyl}sulfanyl)propanoic acid typically involves the following steps:
Formation of the Trifluoromethoxyphenyl Intermediate: The starting material, 3-(trifluoromethoxy)phenylboronic acid, is prepared through the reaction of 3-bromophenol with trifluoromethyl iodide in the presence of a base such as potassium carbonate.
Coupling Reaction: The trifluoromethoxyphenyl intermediate is then coupled with a suitable sulfanyl reagent, such as thiol, under basic conditions to form the desired sulfanyl intermediate.
Carboxylation: The final step involves the carboxylation of the sulfanyl intermediate using carbon dioxide in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
3-({[3-(trifluoromethoxy)phenyl]methyl}sulfanyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
3-({[3-(trifluoromethoxy)phenyl]methyl}sulfanyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-({[3-(trifluoromethoxy)phenyl]methyl}sulfanyl)propanoic acid involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfanyl group can form covalent bonds with target proteins, leading to inhibition or modulation of their activity. The carboxylic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethoxy)phenylboronic acid: Shares the trifluoromethoxyphenyl core but lacks the sulfanyl and propanoic acid groups.
3-(Trifluoromethyl)phenylacetic acid: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
3-(Trifluoromethoxy)benzoic acid: Contains the trifluoromethoxy group but is attached to a benzoic acid moiety.
Uniqueness
3-({[3-(trifluoromethoxy)phenyl]methyl}sulfanyl)propanoic acid is unique due to the combination of its trifluoromethoxy, sulfanyl, and propanoic acid groups. This combination imparts distinct chemical properties, such as enhanced lipophilicity and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-[[3-(trifluoromethoxy)phenyl]methylsulfanyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3S/c12-11(13,14)17-9-3-1-2-8(6-9)7-18-5-4-10(15)16/h1-3,6H,4-5,7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMFWYFFYDXVRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CSCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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